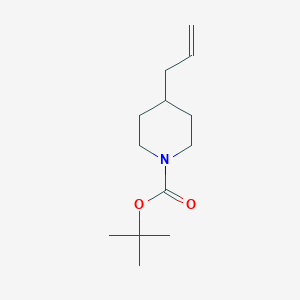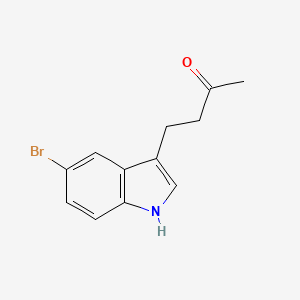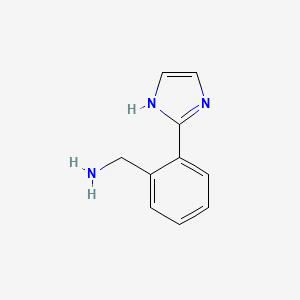
(2-(1H-Imidazol-2-YL)phenyl)methanamine
概要
説明
“(2-(1H-Imidazol-1-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 25373-55-1 . It has a molecular weight of 173.22 . It is usually in liquid form .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“(2-(1H-Imidazol-2-YL)phenyl)methanamine” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 43.8 Ų . The compound is usually in liquid form .科学的研究の応用
Synthesis and Characterization of Novel Derivatives
Imidazole derivatives are synthesized for various applications, including the development of new materials with unique properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized by spectroscopic methods, demonstrating the versatility of imidazole compounds in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).
Corrosion Inhibition
Imidazole derivatives have been explored for their potential in corrosion inhibition, which is crucial in protecting metals from degradation. A study on 2,4,5-trisubstituted imidazole derivatives showed their effectiveness in inhibiting corrosion of mild steel in acidic solutions, with one derivative exhibiting up to 96% efficiency. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal structures (Prashanth et al., 2021).
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibited variable degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Fluorescent Properties and Sensing Applications
Imidazole derivatives are also utilized in the synthesis of fluorescent materials for sensing applications. For instance, compounds with imidazole moieties have been synthesized to exhibit strong fluorescence, which can be utilized in the development of fluorescent probes and materials for various sensing and imaging applications (Kundu et al., 2019).
Biological Activity and Drug Design
In the pharmaceutical domain, imidazole derivatives are investigated for their biological activities, including anticancer properties. Some Pt(II) complexes with imidazole derivatives have shown significant cytotoxic effects against human carcinoma cell lines, offering insights into their potential use in cancer therapy (Ferri et al., 2013).
Safety And Hazards
特性
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457540 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Imidazol-2-YL)phenyl)methanamine | |
CAS RN |
449758-16-1 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

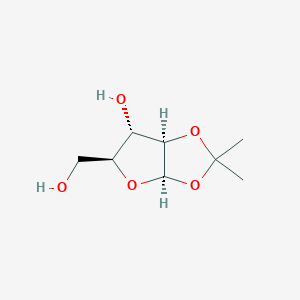
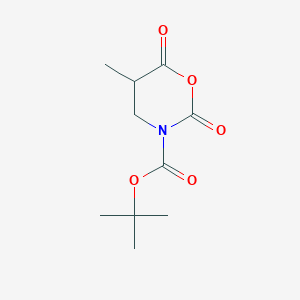


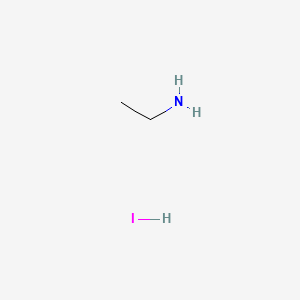
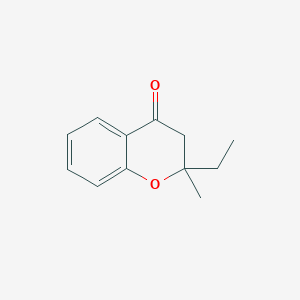
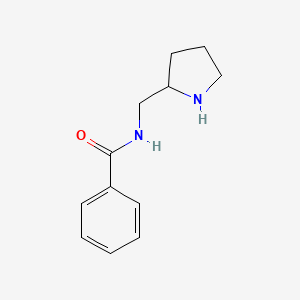

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
